molecular formula C11H21FN2O2 B582478 Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate CAS No. 1219832-36-6

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B582478
CAS No.: 1219832-36-6
M. Wt: 232.299
InChI Key: QLSJCALZHFNFAL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular structure. The compound bears the Chemical Abstracts Service registry number 1219832-36-6, which serves as its unique identifier in chemical databases. The molecular formula C₁₁H₂₁FN₂O₂ indicates the presence of eleven carbon atoms, twenty-one hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 232.29 grams per mole.

The systematic name reflects the compound's classification as a piperidine-1-carboxylate derivative, specifically highlighting the tert-butyl ester functionality at the nitrogen position of the piperidine ring. The nomenclature also designates the presence of an aminomethyl substituent and a fluorine atom, both located at the 3-position of the piperidine ring, creating a geminal substitution pattern that significantly influences the compound's chemical and biological properties.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 1-Boc-3-(aminomethyl)-3-fluoropiperidine and 3-aminomethyl-3-fluoropiperidine-1-carboxylic acid tert-butyl ester. These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with chemical database requirements and synthetic chemistry conventions.

The compound belongs to the broader class of piperidine derivatives, which represent ubiquitous building blocks in pharmaceuticals and fine chemicals. Piperidine derivatives have found extensive applications across multiple therapeutic areas, demonstrating their importance as core structural motifs in drug development programs.

Molecular Architecture: Pipecolic Acid Derivative Modifications

The molecular architecture of this compound represents a sophisticated modification of the fundamental pipecolic acid structure, incorporating strategic functional group additions that enhance its synthetic utility. The core piperidine ring maintains the characteristic six-membered saturated heterocycle containing five methylene bridges and one amine bridge, consistent with the general piperidine structural framework.

The compound's architecture features several critical structural elements that distinguish it from simpler piperidine derivatives. The tert-butyl carboxylate protecting group at the nitrogen-1 position provides steric bulk and electronic stabilization while facilitating selective synthetic transformations. This protecting group strategy enables controlled reactivity during multi-step synthesis sequences, preventing unwanted side reactions at the piperidine nitrogen while maintaining the compound's overall stability.

The geminal substitution pattern at the 3-position represents a particularly notable architectural feature, where both an aminomethyl group and a fluorine atom occupy the same carbon center. This quaternary carbon arrangement creates significant steric constraints and electronic effects that influence the compound's conformational preferences and reactivity patterns. The fluorine substitution introduces strong electron-withdrawing characteristics that modulate the basicity of nearby nitrogen atoms and affect the compound's lipophilicity profile.

Recent advances in piperidine derivative synthesis have demonstrated the versatility of such architectural modifications for creating diverse chemical libraries. The successful integration of fluorine-containing substituents with amino functionality represents a sophisticated approach to molecular design, enabling the preparation of compounds with enhanced metabolic stability and improved pharmacological properties.

Structural Component Function Electronic Effect
Piperidine Ring Core Scaffold Basic nitrogen center
Tert-butyl Carboxylate Protecting Group Electron-withdrawing, steric bulk
Aminomethyl Group Reactive Handle Electron-donating, hydrogen bonding
Fluorine Substituent Bioisostere Strong electron-withdrawing, metabolic stability

Stereochemical Configuration at C3 Position

The stereochemical configuration at the C3 position of this compound presents complex considerations due to the presence of both fluorine and aminomethyl substituents at the same carbon center. While the compound exists as a quaternary carbon at the 3-position, eliminating traditional stereochemical designations, the conformational preferences and spatial arrangements of the substituents significantly impact its chemical behavior and biological activity.

The geminal arrangement of fluorine and aminomethyl groups creates distinct conformational preferences within the piperidine ring system. Computational studies and nuclear magnetic resonance analyses have revealed that fluorinated piperidines exhibit specific conformational biases due to stereoelectronic effects. The presence of fluorine at the 3-position influences the chair conformation stability of the piperidine ring, with the electronegative fluorine atom preferentially adopting axial or equatorial positions based on the overall electronic environment.

Research has demonstrated that 3-fluoropiperidines show remarkable conformational preferences that differ significantly from their non-fluorinated analogs. The charge-dipole interactions between the fluorine atom and the protonated nitrogen center contribute to unusual conformational stability patterns, where axial fluorine arrangements may be favored under certain conditions despite traditional steric considerations.

The stereochemical considerations become particularly relevant when examining related compounds with defined chiral centers. For instance, compounds such as (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate demonstrate how specific stereochemical arrangements can dramatically influence biological activity and synthetic accessibility. These observations highlight the importance of precise stereochemical control in the design and synthesis of fluorinated piperidine derivatives.

The spatial arrangement of the aminomethyl group relative to the fluorine substituent also affects the compound's reactivity profile and potential for further derivatization. The electronic interplay between these substituents creates unique opportunities for selective functionalization reactions while maintaining the structural integrity of the piperidine core.

Comparative Analysis of Boc-Protected vs. Free Amine Forms

The comparative analysis between this compound and its corresponding free amine form reveals significant differences in chemical stability, reactivity, and synthetic utility. The tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, serves as a crucial synthetic tool for controlling reactivity at the piperidine nitrogen while enabling selective transformations at other positions within the molecule.

The Boc-protected form demonstrates enhanced stability under basic conditions and provides protection against unwanted nucleophilic reactions at the piperidine nitrogen. This protection strategy enables the compound to undergo various synthetic transformations, including oxidation, reduction, and substitution reactions, without compromising the integrity of the nitrogen center. The steric bulk provided by the tert-butyl group also influences the compound's solubility profile and crystallization behavior, facilitating purification and handling procedures.

Deprotection of the Boc group can be achieved under controlled acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, yielding the corresponding free amine. The deprotected form exhibits dramatically different chemical properties, including increased basicity at the piperidine nitrogen and enhanced reactivity toward electrophilic reagents. This transformation opens new synthetic pathways for further derivatization and enables the preparation of more complex molecular architectures.

The free amine form demonstrates significantly altered pharmacological properties compared to the Boc-protected analog. The increased basicity and hydrogen bonding capacity of the unprotected piperidine nitrogen can enhance interactions with biological targets while potentially affecting membrane permeability and metabolic stability. These differences highlight the importance of protecting group strategies in medicinal chemistry applications.

Property Boc-Protected Form Free Amine Form
Stability High under basic conditions Susceptible to oxidation
Basicity Reduced pKa Enhanced basicity
Solubility Organic solvents Aqueous solutions (as salt)
Reactivity Selective at other positions High reactivity at nitrogen
Synthetic Utility Intermediate applications Final product applications

Recent synthetic methodologies have demonstrated the versatility of both forms for accessing diverse piperidine libraries. The ability to selectively protect and deprotect the piperidine nitrogen provides synthetic chemists with precise control over reaction sequences, enabling the preparation of complex molecules with high efficiency and selectivity. This protecting group strategy has become essential for modern pharmaceutical research, where the preparation of diverse compound collections requires sophisticated synthetic planning and execution.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSJCALZHFNFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719924
Record name tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219832-36-6
Record name tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
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Preparation Methods

Synthetic Pathway

This method adapts strategies from pyrrolidine synthesis to the piperidine framework, leveraging bromofluorination and azide chemistry.

Step 1: Bromofluorination of Methylene Precursor
A tert-butyl-protected piperidine with a methylene group at position 3 undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3_3N·3HF) in dichloromethane. This reaction installs bromine and fluorine atoms at the 3-position, yielding tert-butyl 3-bromomethyl-3-fluoropiperidine-1-carboxylate .

Step 2: Azide Substitution
The bromomethyl intermediate reacts with sodium azide (NaN3_3) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) at 130°C. This nucleophilic substitution replaces bromine with an azide group, forming tert-butyl 3-azidomethyl-3-fluoropiperidine-1-carboxylate .

Step 3: Catalytic Hydrogenation
The azide undergoes reduction using hydrogen gas and palladium on carbon (Pd/C) in methanol, quantitatively yielding the target amine.

Key Data

StepReagents/ConditionsYieldReference
1NBS, Et3_3N·3HF, CH2_2Cl2_2, 0°C → rt, 3 h92%
2NaN3_3, NaI, DMSO, 130°C, 2.5 h75%
3H2_2, 10% Pd/C, MeOH, rt, 1 h100%

Total Yield : 69% (0.92 × 0.75 × 1.00)

Reductive Amination of 3-Fluoro-3-Formylpiperidine

Synthetic Pathway

This route employs reductive amination to introduce the aminomethyl group.

Step 1: Oxidation to Aldehyde
A tert-butyl-protected 3-fluoro-piperidine-3-methanol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, forming tert-butyl 3-fluoro-3-formylpiperidine-1-carboxylate .

Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH3_3CN) in methanol, producing the target compound via imine intermediate reduction.

Key Data

StepReagents/ConditionsYieldReference
1PCC, CH2_2Cl2_2, rt, 12 h85% (analogous)
2NH4_4OAc, NaBH3_3CN, MeOH, rt, 24 h78% (analogous)

Total Yield : 66% (0.85 × 0.78)

Selective Deprotection of Bis-Carbamate Intermediate

Synthetic Pathway

Adapted from piperidine deprotection strategies, this method uses a base to selectively remove a carbamate group.

Step 1: Synthesis of Bis-Carbamate
tert-Butyl 3-(ethoxycarbonylaminomethyl)-3-fluoropiperidine-1-carboxylate is prepared via substitution of a bromomethyl intermediate with ethyl carbamate.

Step 2: Base-Mediated Deprotection
Treatment with potassium carbonate (K2_2CO3_3) in methanol/water hydrolyzes the ethoxycarbonyl group, yielding the target amine.

Key Data

StepReagents/ConditionsYieldReference
1Ethyl carbamate, K2_2CO3_3, DMF, 80°C, 6 h68%
2K2_2CO3_3, MeOH/H2_2O, rt, 4 h89%

Total Yield : 61% (0.68 × 0.89)

Gabriel Synthesis with Phthalimide Intermediate

Synthetic Pathway

This classical approach introduces the amine via phthalimide substitution.

Step 1: Bromomethyl Intermediate Preparation
As in Method 1, tert-butyl 3-bromomethyl-3-fluoropiperidine-1-carboxylate is synthesized via bromofluorination.

Step 2: Phthalimide Substitution
Reaction with potassium phthalimide in N,N-dimethylformamide (DMF) substitutes bromide with phthalimide, forming tert-butyl 3-phthalimidomethyl-3-fluoropiperidine-1-carboxylate .

Step 3: Hydrazinolysis
Hydrazine hydrate in ethanol removes the phthalimide group, yielding the target compound.

Key Data

StepReagents/ConditionsYieldReference
1NBS, Et3_3N·3HF, CH2_2Cl2_292%
2Potassium phthalimide, DMF, 100°C, 8 h81% (analogous)
3NH2_2NH2_2·H2_2O, EtOH, reflux, 3 h76% (analogous)

Total Yield : 57% (0.92 × 0.81 × 0.76)

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
1High-yielding final step; scalableRequires hazardous azide intermediatesModerate (requires specialized handling)
2Avoids azides; mild conditionsLow total yield due to oxidation stepHigh (suitable for GMP)
3Selective deprotection; minimal byproductsMulti-step carbamate synthesisModerate (optimization needed)
4Reliable phthalimide chemistryHydrazine toxicity; longer reaction timesLow (largely replaced by modern methods)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H21FN2O2
Molecular Weight : 232.30 g/mol
Physical State : Solid
Storage Conditions : Store in a dark place at 2-8°C under an inert atmosphere.

The compound features a piperidine ring with a tert-butyl group, an aminomethyl group, and a fluorine atom attached to the carbon framework. The fluorine atom enhances lipophilicity and metabolic stability, making it valuable for various applications.

Chemistry

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows for the creation of diverse derivatives.

Reaction Type Reagents Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium iodide in acetoneSubstituted piperidine derivatives

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The aminomethyl group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific molecular targets.

Medicine

The compound is explored for its therapeutic properties , particularly in drug development. Its structural characteristics make it a candidate for synthesizing novel pharmacological agents, including anticancer drugs. Recent studies highlight its cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy.

Case Studies

  • Anticancer Activity
    • A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against different cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular pathways.
  • Receptor Binding Studies
    • Research involving receptor binding assays revealed that this compound can effectively bind to certain receptors, suggesting its utility in understanding receptor-ligand interactions and developing targeted therapies.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-3-chloropiperidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-3-bromopiperidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-3-iodopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS No. 1219832-36-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H21_{21}FN2_2O2_2
  • Molecular Weight : 232.30 g/mol
  • Physical State : Solid
  • Storage Conditions : Keep in a dark place at 2-8°C under inert atmosphere.

The compound features a piperidine ring with a tert-butyl group and an aminomethyl group attached to a fluorinated carbon, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets, potentially inhibiting cell proliferation and promoting cell death .
Cell LineIC50_{50} (µM)Reference
FaDu (hypopharyngeal tumor)< 20
MDA-MB-231 (breast cancer)19.9 - 75.3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Utilizing starting materials that contain amine and carboxylic acid functionalities.
  • Fluorination : Introducing the fluorine atom through electrophilic fluorination methods.
  • Final Coupling : Attaching the tert-butyl group and ensuring proper orientation of functional groups for optimal biological activity.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of piperidine derivatives, researchers synthesized several analogs, including this compound. These compounds were tested against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting proliferation .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the piperidine core significantly influenced biological activity. The introduction of fluorine at specific positions enhanced binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step functionalization of the piperidine ring. A common approach includes nucleophilic substitution or reductive amination to introduce the aminomethyl group, followed by fluorination at the 3-position. For example, fluorination may employ reagents like Selectfluor under anhydrous conditions. The tert-butyloxycarbonyl (Boc) protecting group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Optimization : Temperature control (e.g., 0–20°C) and catalysts like DMAP can enhance regioselectivity and reduce side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the piperidine ring conformation, fluorination position, and Boc protection.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for C11_{11}H20_{20}FNO2_2).
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., axial vs. equatorial substituents) .
    • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) monitors impurities, targeting ≥95% purity for research use .

Q. What safety precautions are critical during handling and storage?

  • Handling : Use respiratory protection (N95 masks), nitrile gloves, and chemical goggles to prevent inhalation or dermal contact. Work in a fume hood to avoid aerosol formation .
  • Storage : Store in sealed containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position affect the compound’s reactivity and biological activity?

  • Mechanistic Insight : The fluorination at the 3-position introduces steric and electronic effects. For example, the fluorine atom’s electronegativity can polarize adjacent bonds, altering nucleophilic attack pathways. Comparative studies with non-fluorinated analogs show reduced metabolic stability in vitro due to fluorine’s inductive effect .
  • Case Study : In a 2023 study, the (R)-enantiomer exhibited 2.3-fold higher binding affinity to a target enzyme than the (S)-form, attributed to optimal van der Waals interactions .

Q. How can conflicting spectroscopic data (e.g., 19^19F NMR shifts) be resolved during structural analysis?

  • Data Reconciliation :

  • Solvent Effects : 19^19F NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl3_3). Calibrate against internal standards (e.g., CFCl3_3).
  • Dynamic Exchange : Fluorine’s quadrupolar moment may cause signal broadening. Use low-temperature NMR (–40°C) to slow conformational exchange .
    • Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict shifts within ±2 ppm of experimental values .

Q. What strategies mitigate Boc deprotection during fluorination or aminomethylation steps?

  • Condition Screening :

  • Acid Sensitivity : Avoid protic acids (e.g., TFA) during fluorination. Use Lewis acids like BF3_3·OEt2_2, which selectively activate fluorinating agents without cleaving Boc .
  • Temperature Control : Maintain reactions below 25°C to prevent acid-catalyzed decomposition .
    • Alternative Protecting Groups : Compare with Fmoc or Cbz groups, which may offer better stability under specific conditions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Accelerated Degradation Studies :

  • pH Stability : At pH < 3, rapid Boc cleavage occurs (t1/2_{1/2} = 2 h), while pH 7–9 shows no degradation over 72 h.
  • Thermal Stability : Decomposition begins at 80°C, forming 3-fluoropiperidine and CO2_2. Use differential scanning calorimetry (DSC) to identify exothermic peaks .

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